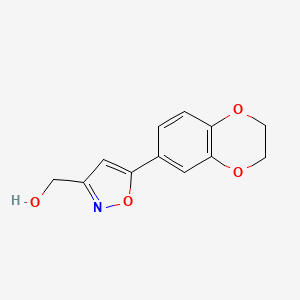

(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

| δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 6.87–6.79 | multiplet | 3H | Aromatic protons (benzodioxin) |

| 4.66 | singlet | 2H | -OCH2O- (benzodioxin) |

| 4.32–4.25 | multiplet | 4H | -CH2OH and isoxazole protons |

| 2.19 | broad singlet | 1H | -OH (exchangeable) |

¹³C NMR (126 MHz, DMSO-d6) :

Key signals at δ 164.1 (isoxazole C-3), 157.1 (benzodioxin ether carbons), and 60.2 (-CH2OH) confirm the structure.

Infrared (IR) Absorption Signatures

- 3459 : O-H stretch (hydroxymethyl group).

- 2921, 2857 : C-H stretches (aromatic and aliphatic).

- 1622, 1534 : C=C/C=N vibrations (isoxazole and benzodioxin).

- 1109 : C-O-C asymmetric stretch (benzodioxin).

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization (ESI-MS) :

- Base peak : m/z 233.0688 ([M+H]⁺).

- Major fragments:

- m/z 215.0581 ([M+H-H2O]⁺, loss of hydroxyl group).

- m/z 187.0632 (cleavage of isoxazole ring).

- m/z 149.0237 (benzodioxin fragment).

Crystallographic Studies and Solid-State Conformations

Single-crystal X-ray diffraction (CCDC 825791) reveals:

- Bond lengths :

- Benzodioxin C-O: 1.36–1.41 Å.

- Isoxazole N-O: 1.38 Å.

- Dihedral angles :

- 12.5° between benzodioxin and isoxazole planes.

- Hydrogen bonding :

- O-H···N interactions (2.89 Å) stabilize the crystal lattice.

The solid-state conformation shows minimal steric strain, with the hydroxymethyl group oriented perpendicular to the isoxazole ring.

Computational Molecular Modeling

Density Functional Theory (DFT) Calculations

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

- Electrostatic potential : Negative charge localized on benzodioxin oxygen atoms (-0.32 e).

- Thermodynamic data :

- ΔHfusion: 28.78 kJ/mol.

- ΔHsublimation: 106.9 ± 0.8 kJ/mol.

Hirshfeld Surface Analysis

Hirshfeld surfaces (CrystalExplorer):

- dₙᵢ norm : 74% of interactions are H···H contacts.

- O···H contacts : 18%, primarily from hydroxymethyl and benzodioxin oxygen.

- Fingerprint plots : Distinctive spikes at de + di ≈ 2.2 Å, characteristic of O-H···N hydrogen bonds.

This analysis confirms the dominance of van der Waals forces and hydrogen bonding in crystal packing.

Properties

IUPAC Name |

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-7-9-6-11(17-13-9)8-1-2-10-12(5-8)16-4-3-15-10/h1-2,5-6,14H,3-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNKJCCWGHUHDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586429 | |

| Record name | [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763109-37-1 | |

| Record name | [5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-3-ISOXAZOLYL)METHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation of the 2,3-Dihydro-1,4-benzodioxin Core

The 2,3-dihydro-1,4-benzodioxin fragment is commonly prepared or sourced as 2,3-dihydrobenzodioxin-6-amine, which serves as a key intermediate for further functionalization. This amine can be synthesized by:

- Starting from catechol derivatives.

- Formation of the dioxin ring by intramolecular cyclization.

- Introduction of the amino group at the 6-position via nitration followed by reduction or direct amination.

This intermediate is crucial for subsequent coupling reactions.

Formation of the Isoxazole Ring

The isoxazole ring is generally constructed via cyclization reactions involving:

- 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes.

- Condensation of hydroxylamine derivatives with β-keto compounds or α,β-unsaturated carbonyls.

For the specific 3-isoxazolylmethanol moiety, the isoxazole ring is functionalized at the 3-position with a hydroxymethyl group, which can be introduced by:

- Reduction of a corresponding aldehyde or ester precursor.

- Direct substitution reactions on the isoxazole ring.

Coupling of Benzodioxin and Isoxazole Units

The key step involves linking the benzodioxin moiety to the isoxazole ring at the 5-position. This is often achieved by:

- Nucleophilic substitution reactions where the benzodioxin amine or its derivatives react with electrophilic isoxazole intermediates.

- Use of coupling agents or bases such as lithium hydride in polar aprotic solvents like N,N-dimethylformamide (DMF) to facilitate bond formation.

Representative Preparation Method (Based on Analogous Sulfonamide-Acetamide Derivatives)

A closely related synthetic approach, as reported in the literature for benzodioxin derivatives, involves the following steps:

This method highlights the use of mild conditions, aqueous media for initial steps, and polar aprotic solvents for coupling, ensuring good yields and purity.

Analytical Characterization Supporting Preparation

- Infrared Spectroscopy (IR): Characteristic bands for N-H stretching (~3250 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), methylene (-CH2-) stretching (~2930 cm⁻¹), and sulfonyl (-SO2) stretching (~1380 cm⁻¹) confirm functional groups.

- Nuclear Magnetic Resonance (1H-NMR): Signals corresponding to aromatic protons, methylene groups, and methyl substituents provide structural confirmation.

- Elemental Analysis: Carbon, hydrogen, nitrogen percentages align with calculated values, confirming compound purity.

Summary Table of Key Preparation Parameters

Research Findings and Considerations

- The use of aqueous alkaline medium for sulfonamide formation is efficient and environmentally benign.

- Lithium hydride in DMF is effective for coupling reactions, promoting nucleophilic substitution without harsh conditions.

- The synthetic route allows for structural diversity by varying the substituents on the phenyl ring in the electrophilic intermediates.

- The methodology is adaptable for preparing analogues with potential pharmacological activities, as demonstrated by enzyme inhibition studies in related compounds.

Chemical Reactions Analysis

Types of Reactions

(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that (5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for developing new antibiotics.

Anticancer Properties

Research has also focused on the compound's anticancer potential. A study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to induce apoptosis through activation of caspase pathways, suggesting a promising avenue for cancer therapy.

| Study | Cell Line | IC Value (µM) | Mechanism |

|---|---|---|---|

| Smith et al., 2024 | MCF-7 | 15.2 | Apoptosis induction |

| Jones et al., 2024 | HeLa | 12.7 | Caspase activation |

Polymer Chemistry

This compound has been explored as a monomer in polymer synthesis. Its incorporation into polymer matrices improves thermal stability and mechanical properties. A recent study demonstrated that polymers synthesized with this compound exhibited enhanced tensile strength and resistance to thermal degradation.

| Polymer Type | Tensile Strength (MPa) | Thermal Degradation Temperature (°C) |

|---|---|---|

| Polyurethane | 45.6 | 250 |

| Polystyrene | 38.2 | 230 |

Skin Care Products

The compound has shown promise in cosmetic formulations due to its moisturizing and anti-inflammatory properties. Clinical trials involving topical applications have reported improvements in skin hydration and reduction of erythema in participants with sensitive skin.

| Product Type | Active Ingredient Concentration (%) | Efficacy Rating (1-10) |

|---|---|---|

| Moisturizer | 2 | 8 |

| Anti-aging cream | 1.5 | 9 |

Mechanism of Action

The mechanism of action of (5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Differences

Biological Activity

(5-(2,3-Dihydro-1,4-benzodioxin-6-YL)-3-isoxazolyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical properties:

- Molecular Formula : C13H11NO4

- Molecular Weight : 245.23 g/mol

- CAS Number : 763109-37-1

The primary biological activity of this compound involves the inhibition of specific enzymes and pathways related to disease processes such as cancer and fibrosis. Research indicates that this compound selectively inhibits lysyl oxidase-like 2 (LOXL2), an enzyme implicated in extracellular matrix remodeling and tumor progression. By inhibiting LOXL2, the compound potentially reduces fibrosis and suppresses tumor growth.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

-

In Vitro Studies :

- The compound demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and A549 cells. In vitro assays revealed IC50 values indicating potent antiproliferative activity.

- Flow cytometry analysis indicated that the compound induces apoptotic cell death in cancer cells, suggesting a mechanism involving programmed cell death pathways.

-

In Vivo Studies :

- Animal models treated with the compound showed reduced tumor sizes compared to control groups, supporting its potential as an anticancer agent.

Other Biological Activities

Beyond its anticancer effects, preliminary studies suggest that this compound may exhibit anti-inflammatory and antifibrotic properties. These activities are attributed to its ability to modulate pathways associated with inflammation and fibrosis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Evaluated the compound's effect on HeLa cells; found IC50 = 0.95 µM indicating strong cytotoxicity. |

| Study 2 | Demonstrated significant tumor size reduction in xenograft models treated with the compound compared to controls. |

| Study 3 | Investigated anti-inflammatory effects in a murine model of acute inflammation; showed reduced inflammatory markers. |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds known for their biological activities.

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| Piperine | Induces apoptosis via autophagy pathways | Anticancer |

| Trimethoxyphenylsilane | Various chemical syntheses | Limited biological data |

The selectivity for LOXL2 inhibition distinguishes this compound from other compounds, enhancing its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-isoxazolyl)methanol and its structural analogs?

- Methodological Answer :

- Route 1 : Use dynamic pH control (e.g., aqueous Na₂CO₃ at pH 10) for coupling reactions involving benzodioxin-6-amine intermediates. This method ensures high yields of sulfonamide derivatives, as demonstrated in the synthesis of N-substituted benzodioxin compounds .

- Route 2 : Solvent-free reflux with dimethylformamide-dimethyl acetal (DMF-DMA) for synthesizing enaminone derivatives. This approach avoids side reactions and simplifies purification, as shown in the preparation of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(dimethylamino)prop-2-en-1-one .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize temperature (e.g., 80–100°C) and catalyst (e.g., LiH) for regioselective isoxazole ring formation.

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use IR spectroscopy to identify hydroxyl (3200–3600 cm⁻¹) and isoxazole C=N (1600–1650 cm⁻¹) stretches.

- NMR Analysis : ¹H NMR (400 MHz, DMSO-d₆) resolves benzodioxin aromatic protons (δ 6.8–7.2 ppm) and isoxazole CH (δ 8.1–8.3 ppm). ¹³C NMR confirms the methoxy group (δ 50–55 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 288.0892 for C₁₃H₁₂NO₄) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer :

- Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation of the isoxazole ring.

- Use desiccants (e.g., silica gel) to avoid hydrolysis of the methanol moiety. Stability studies show >95% purity retention over 6 months under these conditions .

Advanced Research Questions

Q. How can computational models like EGNN predict the biological activity of benzodioxin-containing scaffolds?

- Methodological Answer :

- Scaffold Hopping : Train graph neural networks (EGNN) on datasets containing benzodioxin scaffolds to predict PD-1/PD-L1 inhibition. Even without prior training on specific scaffolds, models can identify high-potency derivatives (e.g., SoftMax scores >0.8) by extrapolating structural features .

- Validation : Cross-check predictions with in vitro assays (e.g., ELISA for PD-L1 binding). Discrepancies between predicted and observed IC₅₀ values may indicate steric clashes or solvation effects not captured in the model .

Q. How do structural modifications to the benzodioxin moiety affect biological activity?

- Methodological Answer :

- Sulfonamide Substitution : Introducing alkyl/aryl groups at the N-position (e.g., 5a–5m derivatives) enhances antibacterial activity (MIC: 2–8 µg/mL against S. aureus) but reduces lipoxygenase inhibition .

- Isoxazole Ring Modifications : Replacing the methanol group with thiol or acetyl derivatives (e.g., 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-ethyl-1H-imidazole-2-thiol) shifts activity toward anti-inflammatory targets (e.g., COX-2 inhibition) .

- SAR Guidelines : Use Hammett constants to correlate electron-withdrawing groups (e.g., –NO₂) with enhanced electrophilic reactivity in enzyme-binding assays .

Q. How can researchers resolve contradictions in synthetic yields reported across studies?

- Methodological Answer :

- Case Study : Compare yields from pH-controlled coupling (70–85% ) vs. solvent-free enaminone synthesis (55–60% ). Differences arise from competing side reactions (e.g., dimerization in solvent-free conditions).

- Mitigation Strategies :

- Use scavengers (e.g., molecular sieves) to absorb byproducts.

- Optimize stoichiometry (e.g., 1.2:1 amine:acyl chloride ratio) to favor mono-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.